molecular formula C18H19NO4 B5867049 (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate

(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate

Cat. No.: B5867049
M. Wt: 313.3 g/mol
InChI Key: FMHFCQBIUKLEJZ-UHFFFAOYSA-N
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Description

(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate typically involves the esterification of 4-methoxycarbonylbenzyl alcohol with 2-(ethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) can be employed to purify the final product, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the metabolism of ester-containing compounds .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an additive in coatings and adhesives .

Mechanism of Action

The mechanism of action of (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-19-16-7-5-4-6-15(16)18(21)23-12-13-8-10-14(11-9-13)17(20)22-2/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHFCQBIUKLEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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